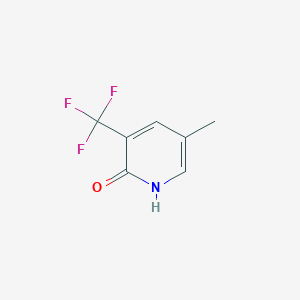

5-Methyl-3-(trifluoromethyl)pyridin-2-ol

Description

Contextualization within Trifluoromethylated Pyridine (B92270) Chemistry

Trifluoromethylated pyridines (TFMPs) are a class of compounds that have garnered substantial attention in both agrochemical and pharmaceutical development. researchoutreach.org The introduction of a trifluoromethyl (CF3) group into a pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. chemrxiv.orgmdpi.com The synthesis of TFMP derivatives can be broadly categorized into two main approaches: direct fluorination methods and the use of trifluoromethyl-containing building blocks in cyclo-condensation reactions. researchoutreach.orgnih.gov

The position of the trifluoromethyl group on the pyridine ring is crucial and dictates the synthetic strategy and potential applications. While methods for trifluoromethylation at the 2- and 4-positions of pyridines are relatively established, selective introduction at the 3-position has historically been more challenging. chemistryviews.org Recent advancements, however, have led to novel methods for 3-position-selective C-H trifluoromethylation of pyridine rings, expanding the accessible chemical space for these compounds. chemrxiv.orgchemistryviews.org Compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are in high demand as intermediates for various crop-protection products. nih.govjst.go.jp

Significance of Hydroxypyridine Scaffolds in Chemical Science

Hydroxypyridine scaffolds, particularly 2-pyridones, are considered "privileged structures" in medicinal chemistry. mdpi.comresearchgate.net This designation stems from their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govrsc.org The 2-pyridone moiety is a key component in numerous natural products and has been incorporated into compounds exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties. rsc.orgiipseries.org

The tautomeric nature of hydroxypyridines, existing in equilibrium between the hydroxy-pyridine and pyridone forms, is a key feature influencing their chemical reactivity and biological interactions. The prevalence of each tautomer can be influenced by the solvent environment, with the 2-pyridone form being favored in polar solvents. iipseries.org This versatility makes hydroxypyridine derivatives valuable building blocks in the synthesis of more complex molecules and in the development of functional materials. iipseries.org

Overview of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol and its Analogs in Research

5-Methyl-3-(trifluoromethyl)pyridin-2-ol itself is a specific example that combines the advantageous properties of both trifluoromethylated pyridines and hydroxypyridine scaffolds. Research into this compound and its analogs explores their potential in various fields. For instance, analogs such as 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol are available as building blocks for organic synthesis. bldpharm.comchemsrc.com

The strategic placement of the methyl and trifluoromethyl groups on the hydroxypyridine ring allows for fine-tuning of the molecule's electronic and steric properties. This can influence its reactivity in further chemical transformations and its interaction with biological systems. The development of synthetic methods to access a variety of substituted trifluoromethylpyridines is an active area of research, driven by the need for novel compounds with specific properties for applications in drug discovery and materials science. nih.govgoogle.com For example, analogs like 5-(Trifluoromethyl)pyridin-3-ol are also subjects of chemical synthesis and investigation. alchempharmtech.com The synthesis of related structures, such as 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] researchoutreach.orgnih.govbenzothiazinium chloride, has been explored for potential anticancer activity. mdpi.com

Interactive Data Table: Properties of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 5-Methyl-3-(trifluoromethyl)pyridin-2-ol | Not Available | C7H6F3NO | Combines methyl, trifluoromethyl, and hydroxypyridine moieties. |

| 4-(Trifluoromethyl)pyridine | 3796-24-5 | C6H4F3N | A basic building block in the synthesis of more complex molecules. sigmaaldrich.com |

| 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol | 1040683-15-5 | C6H3F4NO | An analog with an additional fluoro substituent. bldpharm.comchemsrc.com |

| 5-(Trifluoromethyl)pyridin-3-ol | 186593-14-6 | C6H4F3NO | A positional isomer of the main subject compound. alchempharmtech.com |

| 3-Methyl-5-(trifluoromethyl)pyrazole | 10010-93-2 | C5H5F3N2 | A related heterocyclic compound with a pyrazole (B372694) core. |

| 2-(trifluoromethyl)pyrimidine-5-ol | Not Available | C5H3F3N2O | A pyrimidine (B1678525) analog with a trifluoromethyl group. google.com |

| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | Not Available | C17H20F3N7O2 | A more complex analog investigated as a PI3K/mTOR inhibitor. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-4-2-5(7(8,9)10)6(12)11-3-4/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZBTOXOXOEJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 3 Trifluoromethyl Pyridin 2 Ol and Analogous Structures

Strategies for Introducing Trifluoromethyl Groups onto Pyridine (B92270) Rings

The incorporation of a trifluoromethyl (CF3) group into a pyridine ring can dramatically alter the molecule's physical and chemical properties, including its lipophilicity and metabolic stability. chemrxiv.org

One of the most established and industrially significant methods for introducing a trifluoromethyl group is through a halogen exchange reaction. nih.gov This process typically begins with a methyl-substituted pyridine, such as 3-picoline. The methyl group undergoes exhaustive chlorination to form a trichloromethyl (-CCl3) group. Subsequently, this intermediate is treated with a fluorinating agent, like hydrogen fluoride (B91410) (HF) or antimony trifluoride, to replace the chlorine atoms with fluorine, yielding the desired trifluoromethyl group. nih.gov

A notable industrial application of this method is the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (above 300°C) over transition metal-based catalysts. nih.gov This process can be controlled to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which are precursors for numerous commercial products. nih.gov

An alternative to modifying an existing pyridine ring is to construct the ring from smaller, acyclic precursors, one of which already contains the trifluoromethyl group. nih.govjst.go.jp This approach, known as a cyclocondensation reaction, offers a high degree of control over the final substitution pattern. jst.go.jp Several trifluoromethyl-containing building blocks are commonly used for this purpose. researchoutreach.orgjst.go.jp

Table 1: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis

| Building Block | Chemical Formula |

| Ethyl 2,2,2-trifluoroacetate | C4H5F3O2 |

| 2,2,2-Trifluoroacetyl chloride | C2ClF3O |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C6H7F3O3 |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | C6H7F3O2 |

This table is based on data from reference jst.go.jp.

These building blocks can be reacted with other components in the presence of ammonia (B1221849) or other reagents to form the substituted pyridine ring. researchoutreach.org For example, the insecticide flonicamid, which features a 4-trifluoromethyl-pyridine structure, is synthesized via a condensation reaction. researchoutreach.org

Directly substituting a C-H bond on the pyridine ring with a trifluoromethyl group is an attractive strategy due to its atom economy. chemrxiv.org However, controlling the regioselectivity of this reaction can be challenging because trifluoromethyl radicals are highly reactive and can lead to a mixture of 2-, 3-, and 4-substituted products. chemrxiv.orgresearchgate.net

Recent advances have led to more selective methods. researchgate.net One successful strategy involves the nucleophilic activation of the pyridine ring. This can be achieved through hydrosilylation, which forms an N-silyl enamine intermediate. chemrxiv.orgresearchgate.netresearchgate.net This activated intermediate then reacts with an electrophilic trifluoromethylating reagent, directing the CF3 group specifically to the 3-position of the pyridine ring. chemrxiv.orgresearchgate.netresearchgate.net Another approach uses an N-methylpyridine quaternary ammonium (B1175870) activation strategy, where pyridinium (B92312) iodide salts are treated with trifluoroacetic acid (TFA) in the presence of silver carbonate to achieve highly regioselective trifluoromethylation. acs.org

Table 2: Comparison of Direct Trifluoromethylation Approaches for Pyridine Rings

| Method | Key Features | Regioselectivity |

| Radical Trifluoromethylation | High reactivity, often uses CF3 radical sources. | Low; often yields a mixture of isomers. chemrxiv.orgresearchgate.net |

| Nucleophilic Activation via Hydrosilylation | Forms an N-silyl enamine intermediate, followed by reaction with an electrophilic CF3 source. | High; selective for the 3-position. chemrxiv.orgresearchgate.netresearchgate.net |

| N-Alkyl Quaternary Ammonium Activation | Forms a pyridinium salt which is then treated with a CF3 source (e.g., TFA) and a catalyst. | High; excellent regioselectivity. acs.org |

| Light-Promoted Trifluoromethylation of Pyridones | Uses Langlois' reagent (sodium trifluoromethylsulfinate) and light, often without a photocatalyst. | Functionalizes the most nucleophilic site, typically position 3. nih.govacs.org |

Regioselective Synthesis of the 2-Hydroxypyridine (B17775) Core

The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form. wikipedia.org The synthesis of this core structure is a fundamental step in producing the target compound.

Several classic and modern methods exist for constructing the pyridin-2-ol ring. The Guareschi-Thorpe condensation is a well-known reaction where a cyanoacetamide reacts with a 1,3-diketone to form a substituted 2-pyridone. wikipedia.org Another established method involves the oxidation of pyridine to pyridine-N-oxide, which then undergoes a rearrangement reaction in acetic anhydride (B1165640) to yield the 2-pyridone. wikipedia.org

More broadly, oxidative cyclization reactions are a powerful tool for forming heterocyclic rings. acs.orgnih.gov These reactions often involve the oxidation of a precursor to generate a reactive intermediate, such as an aldehyde or an electrophilic carbon, which then undergoes an intramolecular cyclization to forge the new ring. acs.orgnih.gov For instance, iodine-mediated oxidative annulation has been used to construct fused pyridine rings like pyrazolo[3,4-b]pyridines from aminopyrazoles and allylic alcohols. acs.org Such principles can be applied to the formation of the pyridin-2-ol core from suitable acyclic precursors.

The regioselective introduction of a methyl group is the final key consideration. Often, the most straightforward approach is to begin the synthesis with a commercially available, pre-methylated starting material, such as 3-picoline (3-methylpyridine) or a lutidine (dimethylpyridine). nih.govjst.go.jp

Alternatively, a methyl group can be introduced onto a pre-formed pyridine ring. Transition-metal-free methods have been developed for the methylation of pyridine N-oxides using peroxides as the methyl source under neat conditions. researchgate.net This method proceeds through a radical process. researchgate.net For pyridines bearing a halogen, nickel-catalyzed cross-coupling reactions with methyl iodide (CH3I) can effectively install the methyl group under mild conditions. researchgate.net The strategic placement of substituents can also influence reactivity; steric effects, for example, can be used to control the photochemical reactivity and ligand release in ruthenium complexes containing methylated pyridine ligands. nih.gov

Derivatization from Precursor Pyridin-2-ols

The chemical modification of existing pyridin-2-ol scaffolds is a versatile approach for synthesizing derivatives such as 5-Methyl-3-(trifluoromethyl)pyridin-2-ol. This strategy leverages the inherent reactivity of the pyridine ring and its substituents. Two significant classes of reactions in this context are electrophilic and nucleophilic substitutions, which allow for the introduction of various functional groups onto the pyridin-2-ol core structure.

Electrophilic Substitution Reactions (e.g., Nitration to 5-Nitro-3-(trifluoromethyl)pyridin-2-ol)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes it less reactive towards electrophiles than benzene. quora.com The reaction often requires harsh conditions, and the presence of activating or deactivating groups on the ring significantly influences the position and feasibility of the substitution. quora.comrsc.org

A pertinent example of this methodology is the nitration of 3-(trifluoromethyl)pyridin-2-ol to yield 5-Nitro-3-(trifluoromethyl)pyridin-2-ol. The trifluoromethyl group is a strong deactivating group, while the hydroxyl group (in its pyridin-2-ol form) is an activating, ortho-, para-directing group. This directing effect guides the incoming nitro group to the 5-position.

A documented laboratory procedure for this transformation involves the slow, dropwise addition of nitric acid to a solution of 2-hydroxy-3-(trifluoromethyl)pyridine in sulfuric acid at low temperatures (-10°C). guidechem.com The mixture is then stirred at an elevated temperature (40°C) for several hours to complete the reaction. guidechem.com The acidic environment facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), which is essential for the substitution to occur on the deactivated ring. masterorganicchemistry.com

| Reactant | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| 2-Hydroxy-3-(trifluoromethyl)pyridine | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | -10°C to 40°C, 6 hours | 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | guidechem.com |

Nucleophilic Substitution Reactions for Halogenation

Pyridin-2-ols exist in tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. The hydroxyl group of the pyridin-2-ol tautomer can be replaced by a halogen atom through nucleophilic substitution reactions. These reactions are valuable for synthesizing halopyridines, which are key intermediates in organic synthesis. nih.gov

The conversion of a pyridin-2-ol to a 2-chloropyridine (B119429) is commonly achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comchemicalbook.com For instance, 3-nitro-5-(trifluoromethyl)pyridin-2-ol can be effectively converted to 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. One method involves reacting the pyridinol with phosphorus oxychloride in acetonitrile, with benzyltrimethylammonium (B79724) chloride added as a catalyst. chemicalbook.com The reaction proceeds at 80°C for 3 hours, yielding the chlorinated product in high yield (92%). chemicalbook.com

Another approach utilizes quinoline (B57606) with phosphorus oxychloride. In this procedure, the pyridinol is added to POCl₃, followed by the slow addition of quinoline while maintaining the temperature below 50°C. chemicalbook.com Similarly, 5-nitro-3-(trifluoromethyl)pyridin-2-ol can be halogenated using thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst at 100°C, affording an 86% yield of the corresponding 2-chloro derivative. chemicalbook.com

These halogenation reactions demonstrate the utility of nucleophilic substitution for derivatizing precursor pyridin-2-ols, providing access to versatile building blocks for further chemical synthesis.

| Reactant | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3-Nitro-5-(trifluoromethyl)pyridin-2-ol | Phosphorus oxychloride (POCl₃), Benzyltrimethylammonium chloride | Acetonitrile, 80°C, 3 hours | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 92% | chemicalbook.com |

| 2-Hydroxy-3-nitro-5-trifluoromethylpyridine | Phosphorus oxychloride (POCl₃), Quinoline | <50°C | 5-(Trifluoromethyl)-3-nitro-2-chloropyridine | 88% | chemicalbook.com |

| 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF) | 100°C, 10 hours | 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | 86% | chemicalbook.com |

Advanced Chemical Reactivity and Derivatization of 5 Methyl 3 Trifluoromethyl Pyridin 2 Ol Derivatives

Reactions Involving the Hydroxyl Group (e.g., Nucleophilic Substitution)

The hydroxyl group at the 2-position of the pyridine (B92270) ring is a key site for nucleophilic substitution reactions. The presence of the electron-withdrawing trifluoromethyl group at the 3-position enhances the electrophilicity of the carbon atom attached to the hydroxyl group, facilitating its displacement by various nucleophiles. This reactivity is fundamental to the derivatization of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol.

One common transformation is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, which can then be readily displaced by a wide range of nucleophiles. For instance, treatment with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine (B128534) would yield the corresponding tosylate. This intermediate can subsequently react with nucleophiles such as amines, thiols, or alkoxides to introduce new functional groups at the 2-position.

The direct nucleophilic substitution of the hydroxyl group is also possible under certain conditions, although it is generally less facile than substitutions involving a leaving group. Reactions with strong nucleophiles under forcing conditions can lead to the displacement of the hydroxyl group. The specific conditions, including the choice of solvent, temperature, and the nature of the nucleophile, play a crucial role in the outcome of these reactions. rsc.orgresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent(s) | Product Type |

| Amine (R-NH2) | 1. TsCl, Pyridine2. R-NH2 | 2-Amino-5-methyl-3-(trifluoromethyl)pyridine |

| Thiol (R-SH) | 1. MsCl, Et3N2. R-SNa | 2-(Alkylthio)-5-methyl-3-(trifluoromethyl)pyridine |

| Alkoxide (R-O-) | NaH, R-OH | 2-Alkoxy-5-methyl-3-(trifluoromethyl)pyridine |

Electrophilic Functionalization of the Pyridine Ring

The pyridine ring in 5-Methyl-3-(trifluoromethyl)pyridin-2-ol is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitrogen atom and the trifluoromethyl group. nih.gov However, the hydroxyl group at the 2-position and the methyl group at the 5-position are activating groups and can direct incoming electrophiles to specific positions.

The interplay between the activating and deactivating groups governs the regioselectivity of electrophilic substitution reactions. The most likely positions for electrophilic attack are the carbon atoms ortho and para to the activating hydroxyl and methyl groups, provided they are not sterically hindered. Nitration, halogenation, and sulfonation are typical examples of electrophilic functionalization. For instance, nitration with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 4- or 6-position of the pyridine ring.

It is important to note that the reaction conditions must be carefully controlled to avoid unwanted side reactions, such as oxidation of the methyl group. The choice of the electrophilic reagent and the reaction medium can significantly influence the yield and regioselectivity of the functionalization. researchgate.net

Oxidation and Reduction Chemistry of Pyridin-2-ols

The nitrogen atom of the pyridine ring in 5-Methyl-3-(trifluoromethyl)pyridin-2-ol can be oxidized to form the corresponding pyridine N-oxide. researchgate.net This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. rsc.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack.

The resulting 5-Methyl-3-(trifluoromethyl)pyridin-2-ol N-oxide can serve as a versatile intermediate for further functionalization. For example, the N-oxide can facilitate nucleophilic substitution at the 2- and 4-positions and can also be used to introduce functional groups onto the methyl group via rearrangement reactions. scripps.edu Recent studies have also explored the use of pyridine N-oxides in photoredox catalysis for trifluoromethylation reactions. nih.gov

Table 2: Common Oxidizing Agents for N-Oxide Formation

| Oxidizing Agent | Typical Reaction Conditions |

| m-CPBA | CH2Cl2, 0 °C to room temperature |

| H2O2 / Acetic Acid | 70-80 °C |

| Peracetic Acid | Room temperature |

Transition Metal-Catalyzed Cross-Coupling Reactions

Derivatives of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol, particularly those where the hydroxyl group has been converted to a halide or triflate, are excellent substrates for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a widely used method for the formation of carbon-nitrogen bonds. chemscene.com A 2-halo-5-methyl-3-(trifluoromethyl)pyridine derivative can be coupled with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand to afford the corresponding 2-amino-5-methyl-3-(trifluoromethyl)pyridine derivatives. rsc.org

These aminated products are often valuable as ligands in coordination chemistry and catalysis. The steric and electronic properties of the pyridine ligand can be fine-tuned by varying the substituent on the amino group. The trifluoromethyl group, in particular, can impart unique electronic properties to the resulting metal complexes. acs.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. mdpi.com A 2-halo- or 2-triflyloxy-5-methyl-3-(trifluoromethyl)pyridine derivative can be effectively coupled with a wide range of aryl or vinyl boronic acids or esters. rsc.orgnih.gov This reaction provides a straightforward route to biaryl and vinyl-substituted pyridine derivatives, which are important structural motifs in many pharmaceuticals and materials. nih.govrsc.org

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. The electronic and steric properties of both coupling partners also play a significant role in the reaction outcome.

Table 3: Overview of Suzuki-Miyaura Coupling

| Component | Example | Role |

| Substrate | 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine | Electrophile |

| Coupling Partner | Phenylboronic acid | Nucleophile |

| Catalyst | Pd(PPh3)4 | Facilitates oxidative addition and reductive elimination |

| Base | K2CO3, Cs2CO3 | Activates the organoboron species |

| Solvent | Toluene, Dioxane | Reaction medium |

Functionalization via Regioselective Deprotonation and Trapping Reactions

The functionalization of the pyridine ring in 5-Methyl-3-(trifluoromethyl)pyridin-2-ol can be strategically achieved through regioselective deprotonation followed by trapping with a suitable electrophile. This approach, a cornerstone of modern heterocyclic chemistry, allows for the introduction of a wide array of substituents at specific positions, thereby enabling the synthesis of diverse derivatives with potentially novel properties. The regioselectivity of the deprotonation is governed by the directing effects of the substituents on the pyridine ring, namely the hydroxyl (or its tautomeric pyridone form), methyl, and trifluoromethyl groups.

The pyridin-2-ol core of the molecule exists in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one form. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other ring substituents. Both tautomers offer potential sites for deprotonation. The hydroxyl group of the pyridin-2-ol tautomer can direct deprotonation to the adjacent C3 position, a process known as directed ortho-metalation (DoM). wikipedia.orgbaranlab.orgorganic-chemistry.org However, in this specific molecule, the C3 position is already substituted with a trifluoromethyl group.

Alternatively, the pyridone tautomer presents a different scenario. The amide proton (N-H) is acidic and can be readily removed by a strong base. The resulting pyridinolate anion can then influence the regioselectivity of a second deprotonation on the carbon skeleton.

In the context of trifluoromethyl-substituted pyridines, the trifluoromethyl group itself can influence the acidity of adjacent protons, although it is generally considered a moderate directing group. organic-chemistry.org The most probable site for deprotonation on the carbon framework of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol, using a strong lithium amide base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), would be the C4 or C6 position. The choice of base is critical, as alkyllithiums can sometimes engage in competing nucleophilic addition reactions with the pyridine ring. uwindsor.ca

A plausible reaction scheme for the functionalization of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol via deprotonation is outlined below. The reaction would typically be carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to ensure kinetic control and minimize side reactions.

Table 1: Plausible Regioselective Deprotonation and Trapping of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol

| Step | Description | Reagents and Conditions | Expected Intermediate/Product |

| 1 | Deprotonation | Strong base (e.g., LDA, LiTMP), THF, -78 °C | Lithiated pyridin-2-olate intermediate |

| 2 | Trapping | Electrophile (e.g., aldehydes, ketones, alkyl halides, CO2) | Functionalized 5-Methyl-3-(trifluoromethyl)pyridin-2-ol derivative |

The precise regiochemical outcome of the deprotonation would likely depend on a subtle interplay of electronic and steric factors, as well as the specific reaction conditions employed. For instance, the coordination of the lithium cation with the oxygen and nitrogen atoms of the pyridinolate can direct the base to a specific proton. Following successful deprotonation, the resulting aryllithium species can be quenched with a variety of electrophiles to introduce new functional groups. For example, reaction with an aldehyde or ketone would yield the corresponding alcohol, while quenching with carbon dioxide would produce a carboxylic acid derivative. This methodology provides a powerful tool for the late-stage functionalization of the 5-Methyl-3-(trifluoromethyl)pyridin-2-ol scaffold.

Biotransformation and Enzymatic Modifications

The enzymatic modification of pyridine derivatives offers an environmentally benign and highly selective alternative to traditional chemical synthesis for the production of functionalized heterocycles. Microbial systems, with their diverse enzymatic machinery, are particularly adept at catalyzing regioselective hydroxylation, N-oxidation, and other transformations on the pyridine ring.

The bacterial strain Burkholderia sp. MAK1 has been identified as a versatile biocatalyst for the oxyfunctionalization of a range of pyridine derivatives. researchgate.netresearchgate.net This strain is capable of utilizing pyridin-2-ol as a sole source of carbon and energy. researchgate.net A key enzyme in this metabolic pathway is a 2-hydroxypyridine (B17775) 5-monooxygenase, which catalyzes the regioselective hydroxylation of 2-hydroxypyridine to yield 2,5-dihydroxypyridine. nih.gov The activity of this enzyme has been shown to extend to a variety of substituted pyridin-2-ols and pyridin-2-amines. researchgate.net

Given the known substrate promiscuity of the hydroxylating enzymes in Burkholderia sp. MAK1, it is plausible that 5-Methyl-3-(trifluoromethyl)pyridin-2-ol could serve as a substrate for regioselective hydroxylation. The presence of the methyl and trifluoromethyl groups on the pyridine ring would undoubtedly influence both the feasibility and the regioselectivity of the enzymatic hydroxylation.

Based on the established reactivity of Burkholderia sp. MAK1 with other substituted pyridin-2-ols, a likely site for hydroxylation on the 5-Methyl-3-(trifluoromethyl)pyridin-2-ol ring would be the C6 position, and potentially the C4 position. The outcome of the biotransformation would depend on how the substituents affect the binding of the substrate within the enzyme's active site. The trifluoromethyl group, being a strong electron-withdrawing group, might influence the electronic properties of the pyridine ring and thereby affect its susceptibility to electrophilic attack by the hydroxylating species.

Table 2: Potential Regioselective Hydroxylation of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol by Burkholderia sp. MAK1

| Substrate | Biocatalyst | Potential Product(s) | Position of Hydroxylation |

| 5-Methyl-3-(trifluoromethyl)pyridin-2-ol | Burkholderia sp. MAK1 | 5-Methyl-3-(trifluoromethyl)pyridine-2,6-diol | C6 |

| 5-Methyl-3-(trifluoromethyl)pyridine-2,4-diol | C4 |

The biotransformation would typically be carried out using whole cells of Burkholderia sp. MAK1 grown in a suitable medium and then incubated with the substrate. The progress of the reaction would be monitored by techniques such as high-performance liquid chromatography (HPLC) and the structure of the resulting hydroxylated product(s) would be determined by spectroscopic methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The application of such microbial systems for the modification of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol represents a promising avenue for the synthesis of novel, highly functionalized pyridine derivatives.

Applications in Chemical Research and Development Excluding Human Medicine

Agrochemical Science

The trifluoromethylpyridine (TFMP) structural motif is a cornerstone in modern agrochemical discovery and development. The specific substitution pattern of compounds like 5-Methyl-3-(trifluoromethyl)pyridin-2-ol is integral to the synthesis of highly active crop protection agents. The incorporation of the -CF3 group often enhances the metabolic stability, lipophilicity, and binding affinity of the final active ingredient, leading to improved efficacy and bioavailability. nih.govresearchoutreach.org

Intermediates and Structural Motifs in Crop Protection Agents (Herbicides, Fungicides, Insecticides)

Trifluoromethylpyridine derivatives are critical intermediates in the synthesis of numerous commercial pesticides. nih.govjst.go.jp While direct synthetic routes from 5-Methyl-3-(trifluoromethyl)pyridin-2-ol are specific, the core structure is representative of the key building blocks used to create complex active ingredients. These compounds are typically synthesized through methods like chlorine/fluorine exchange on a picoline precursor or via cyclocondensation reactions using a trifluoromethyl-containing building block. nih.gov

The 3- or 5-(trifluoromethyl)pyridine substructure is particularly prevalent in a range of agrochemicals developed to protect crops from weeds, fungi, and insect pests. nih.gov

Table 1: Examples of Commercial Agrochemicals Incorporating the Trifluoromethylpyridine (TFMP) Moiety

| Agrochemical | Type | Key TFMP Intermediate Example |

|---|---|---|

| Fluazifop-P-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) |

| Haloxyfop-methyl | Herbicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) |

| Fluazinam (B131798) | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine derivatives |

| Pyroxsulam (B39247) | Herbicide | 4-(Trifluoromethyl)pyridine derivatives |

Herbicides : The TFMP moiety is a key feature of several aryloxyphenoxypropionate ("fop") herbicides, such as fluazifop-butyl. The synthesis of these molecules relies on intermediates like 2-chloro-5-(trifluoromethyl)pyridine. nih.gov Another significant class includes sulfonylurea herbicides, where the pyridine (B92270) ring acts as a crucial linker. researchoutreach.org

Fungicides : Potent fungicides like fluazinam utilize TFMP intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as a foundational building block for condensation reactions. The trifluoromethyl-substituted pyridine was found to confer higher fungicidal activity compared to other derivatives. researchoutreach.org

Insecticides : Advanced insecticides have been developed from TFMP structures. For example, the optimization of insecticidal activity in the sulfoximine (B86345) class led to the discovery that a 6-(trifluoromethyl)pyridine moiety was the optimal substructure, resulting in the commercialization of sulfoxaflor. researchoutreach.org

Mechanisms of Action against Plant Pathogens and Pests

The TFMP core within an active molecule plays a direct or indirect role in its mechanism of action, often by ensuring the molecule has the correct conformation and electronic properties to bind to its biological target.

Enzyme Inhibition : Many herbicides derived from TFMP intermediates function by inhibiting critical plant enzymes.

ACCase Inhibition : Fluazifop-butyl and related "fop" herbicides inhibit the enzyme Acetyl-CoA carboxylase (ACCase). This enzyme is vital for fatty acid synthesis in grasses, and its blockage leads to the disruption of cell membrane production and ultimately plant death. nih.gov

ALS Inhibition : Sulfonylurea herbicides like flazasulfuron (B46402) and triazolopyrimidine herbicides such as pyroxsulam act by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine). nih.gov

Cellular Disruption :

Respiration Interference : The fungicide fluazinam acts as an uncoupler of oxidative phosphorylation, disrupting the energy production process within the mitochondria of fungal cells. researchoutreach.org

Microtubule Assembly Inhibition : Certain herbicides containing the TFMP motif, such as dithiopyr, inhibit root growth by blocking cell division through the disruption of microtubule assembly. nih.gov

Materials Science

While the primary application of trifluoromethylpyridines is in life sciences, their unique properties—stemming from the strong carbon-fluorine bond and the heterocyclic nature of the pyridine ring—suggest potential in materials science. researchoutreach.orgnumberanalytics.com

Building Blocks for Advanced Functional Materials

Organofluorine compounds, including fluorinated pyridines, are sought after as building blocks for advanced materials due to their high thermal stability, chemical inertness, and unique electronic properties. numberanalytics.com Derivatives of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol can be considered heterocyclic building blocks for the synthesis of more complex molecules. For instance, related compounds like 4-(Trifluoromethyl)pyridine have been used in the synthesis of metal-organic frameworks (MOFs), materials known for their porosity and applications in gas storage and catalysis. However, specific, large-scale applications of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol itself in the synthesis of functional materials are not yet widely documented.

Synthesis of Polymers and Coatings

The incorporation of fluorine into polymers can drastically enhance their properties, leading to materials with low surface energy, high resistance to weathering and chemicals, and thermal stability. mdpi.com Fluoropolymers are used in a wide array of high-performance coatings and membranes. mdpi.com While extensive research exists on fluoropolymers derived from monomers like tetrafluoroethylene, the use of fluorinated pyridine monomers is a more specialized area. Soluble fluorinated polyimides have been synthesized using complex diamine monomers that contain a trifluoromethyl-substituted pyridine ring, demonstrating the principle that these heterocycles can be integrated into high-performance polymer backbones. researchgate.net However, direct applications of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol as a monomer or additive in polymer and coating formulations are not well-established in the current literature.

Catalysis and Coordination Chemistry

The pyridin-2-ol/pyridin-2-one tautomeric system, combined with the electronic influence of the trifluoromethyl group, makes this scaffold highly valuable in catalysis and coordination chemistry. The nitrogen and oxygen atoms can act as coordination sites for metal centers, enabling their use as ligands.

The tautomer, 5-(trifluoromethyl)-2-pyridone, is particularly exploited in catalytic reactions. It can serve as a bidentate ligand, where the amide group binds to a transition metal to form a stable five- or six-membered ring intermediate. This coordination is crucial for directing chemical reactions with high selectivity. ossila.com

A significant application is in palladium-catalyzed C-H activation reactions. The 5-(trifluoromethyl)-2-pyridone ligand can facilitate the formation of a 6-membered palladacycle intermediate. researchgate.net This directed activation enables the functionalization of specific C-H bonds, which is a powerful tool in modern organic synthesis for creating complex molecules efficiently. The trifluoromethyl group on the pyridone ring helps to tune the ligand's electronic properties and metal-binding affinity, which can improve regioselectivity by limiting unwanted reaction pathways. ossila.com

Furthermore, the general class of trifluoromethylpyridine compounds has been investigated for its coordination chemistry with various metals. For example, trifluoromethyl derivatives of phosphinoylmethyl pyridine N-oxides have been synthesized and their coordination behavior with lanthanide metals has been studied, demonstrating their ability to form stable metal complexes. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Methyl-3-(trifluoromethyl)pyridin-2-ol |

| 5-Methyl-3-(trifluoromethyl)pyridin-2(1H)-one |

| Fluazifop-P-butyl |

| Haloxyfop-methyl |

| Fluazinam |

| Sulfoxaflor |

| Pyroxsulam |

| 2-Chloro-5-(trifluoromethyl)pyridine |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Flazasulfuron |

| Dithiopyr |

| 4-(Trifluoromethyl)pyridine |

| 5-(Trifluoromethyl)-2-pyridone |

Ligand Design for Transition Metal Catalysis

There is no available research in peer-reviewed journals or patents that describes the synthesis or application of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol as a ligand for transition metal catalysis. The electronic and steric properties imparted by the methyl, trifluoromethyl, and hydroxyl groups on the pyridine ring could theoretically make it a candidate for ligand development. However, no studies have been published that explore this potential, and therefore, no data on its coordination chemistry, catalytic activity, or stability in such applications can be provided.

Development of Biologically Active Molecules as Research Probes (Non-Therapeutic)

No studies were found that detail the development or use of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol as a non-therapeutic research probe. Although many fluorinated heterocyclic compounds are synthesized for their potential biological activity, there is no public data to suggest that this specific molecule has been developed or utilized as a tool for studying biological systems in a non-therapeutic context.

Mechanistic Biological Activity Studies in Vitro Focus, Excluding Clinical Data

Investigations of Antimicrobial Properties

The antimicrobial potential of pyridine (B92270) derivatives, particularly those containing a trifluoromethyl group, has been a subject of scientific inquiry. This section reviews the available in vitro evidence concerning the antibacterial and anti-biofilm activities of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol and the molecular mechanisms that may underlie these properties.

In Vitro Antibacterial Efficacy

There is a significant lack of specific data in peer-reviewed scientific literature detailing the in vitro antibacterial efficacy of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol. Consequently, a data table of Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains cannot be provided at this time.

While general studies on trifluoromethyl-substituted pyridine and pyrazole (B372694) derivatives have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria, these findings are not directly transferable to the specific compound of interest. Research on related but distinct molecular structures indicates that such compounds can exhibit potent antibacterial effects, but without direct testing of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol, its specific efficacy remains uncharacterized.

Anti-Biofilm Formation Studies

The ability of various heterocyclic compounds to interfere with biofilm formation is an active area of research. However, the specific impact of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol on this complex bacterial process has not been reported.

Cellular and Molecular Mechanisms of Action (e.g., Cell Membrane Integrity, Specific Enzyme Targeting)

Detailed investigations into the specific cellular and molecular mechanisms of antibacterial action for 5-Methyl-3-(trifluoromethyl)pyridin-2-ol have not been published. General research on related pyridine compounds suggests that their antimicrobial effects may stem from the disruption of bacterial cell membrane integrity or the inhibition of essential metabolic pathways. However, without specific experimental evidence, such as cell membrane integrity assays or enzyme inhibition studies for 5-Methyl-3-(trifluoromethyl)pyridin-2-ol, its precise mode of action remains speculative.

Molecular Interaction Profiling

The interaction of a compound with biological macromolecules and ions is fundamental to its activity. This section addresses the protein binding tendency and metal ion coordination of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol in biological contexts, based on available information.

Coordination with Metal Ions in Biological Contexts

The coordination chemistry of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol with metal ions in a biological context is another area where specific research is lacking. While studies on other trifluoromethyl-pyridine carboxylic acids have shown they can form coordination complexes with metal ions like zinc(II), no such data exists for 5-Methyl-3-(trifluoromethyl)pyridin-2-ol. The potential for this compound to act as a ligand and coordinate with biologically relevant metal ions has not been experimentally verified.

Q & A

Q. Key Factors :

- Catalyst choice : Pd(PPh₃)₄ improves trifluoromethyl group insertion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity.

Advanced Consideration : Competing side reactions (e.g., dehalogenation or over-alkylation) may reduce yield. Use kinetic studies to identify optimal reaction times.

How can conflicting reported melting points for this compound be resolved?

Basic Research Focus

Discrepancies in physical properties (e.g., melting points) often arise from impurities or polymorphic forms. For example:

- reports a melting point of 123–124°C for a related compound, 3-iodo-5-(trifluoromethyl)pyridin-2-ol.

- Methodological Resolution :

- Reproduce synthesis with rigorous drying (e.g., azeotropic distillation).

- Use differential scanning calorimetry (DSC) to confirm thermal behavior.

Advanced Consideration : Polymorphism can be assessed via X-ray crystallography. Contradictions may also stem from solvent residues—employ elemental analysis or ¹H NMR to verify purity .

What analytical techniques are critical for characterizing 5-methyl-3-(trifluoromethyl)pyridin-2-ol?

Q. Basic Research Focus

- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl at C5, trifluoromethyl at C3). The hydroxyl proton appears deshielded (δ 10–12 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 208.05 (calculated for C₇H₆F₃NO).

- FT-IR : Hydroxyl stretch (~3200 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Consideration : Use ¹⁹F NMR to assess electronic effects of the trifluoromethyl group. Compare with analogs (e.g., 3-chloro derivatives) to study substituent influence on chemical shifts.

How does the trifluoromethyl group influence regioselectivity in electrophilic substitution reactions?

Advanced Research Focus

The -CF₃ group is electron-withdrawing, directing electrophiles to the pyridine ring’s ortho/para positions. For example:

- Nitration : Preferential substitution at C4 (para to -CF₃).

- Methodological Insight : Computational modeling (DFT) predicts charge distribution, validating experimental outcomes. Compare with methyl group’s electron-donating effects .

Data Contradiction : Conflicting reactivity may arise in polar vs. nonpolar solvents. Use kinetic isotope effects or Hammett plots to resolve mechanistic ambiguities.

What strategies mitigate decomposition during storage of 5-methyl-3-(trifluoromethyl)pyridin-2-ol?

Q. Basic Research Focus

- Storage Conditions : Under nitrogen at -20°C in amber vials to prevent photodegradation.

- Stability Tests : Accelerated aging studies (40°C/75% RH) show <5% decomposition over 6 months when stored with desiccants .

Advanced Consideration : Degradation products (e.g., oxidized pyridine derivatives) can be identified via LC-MS. Stabilizers like BHT (0.1% w/w) may extend shelf life.

How can computational methods predict the bioactivity of 5-methyl-3-(trifluoromethyl)pyridin-2-ol?

Q. Advanced Research Focus

- Molecular Docking : Screen against targets like COX-2 or kinases. The trifluoromethyl group enhances binding via hydrophobic interactions .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and solubility (2.5 mg/mL), guiding in vitro assay design.

Contradiction Alert : Discrepancies between predicted and observed bioactivity may arise from solvation effects. Validate with SPR (surface plasmon resonance) binding assays.

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Process Chemistry : Batch vs. flow synthesis. Flow systems reduce exothermic risks during trifluoromethylation.

- Yield Optimization : Pilot-scale reactions (1–10 L) often show lower yields due to mixing inefficiencies. Use DOE (design of experiments) to refine parameters .

Data Gap : Limited industrial data necessitates small-scale optimization before scale-up.

How does the hydroxyl group at C2 influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced Research Focus

- Protection/Deprotection : The hydroxyl group may be protected as a silyl ether (e.g., TBS) to enable Suzuki-Miyaura coupling.

- Catalyst Compatibility : Pd(OAc)₂ with SPhos ligand avoids deprotonation side reactions .

Contradiction Analysis : Conflicting reports on coupling efficiency may stem from unprotected hydroxyl groups poisoning catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.